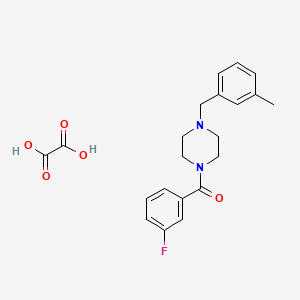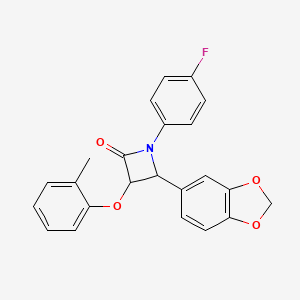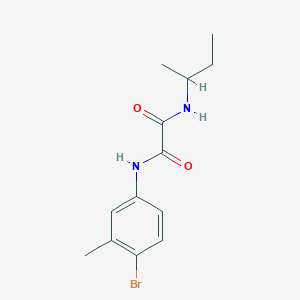![molecular formula C13H22ClN3O2S B4013797 2-[(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-yl)thio]-1-(4-morpholinyl)-ethanone Hydrochloride](/img/structure/B4013797.png)
2-[(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-yl)thio]-1-(4-morpholinyl)-ethanone Hydrochloride
Descripción general
Descripción
2-[(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-yl)thio]-1-(4-morpholinyl)-ethanone Hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a benzimidazole ring fused with a hexahydro structure, a morpholine ring, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-yl)thio]-1-(4-morpholinyl)-ethanone Hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Ring: The initial step involves the cyclization of an appropriate diamine with a carboxylic acid derivative to form the benzimidazole ring.
Introduction of the Thioether Linkage: The benzimidazole derivative is then reacted with a thiol compound under suitable conditions to introduce the thioether linkage.
Attachment of the Morpholine Ring: The final step involves the reaction of the thioether-linked benzimidazole with a morpholine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-yl)thio]-1-(4-morpholinyl)-ethanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole ring or the thioether linkage.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-[(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-yl)thio]-1-(4-morpholinyl)-ethanone Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-yl)thio]-1-(4-morpholinyl)-ethanone Hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The morpholine ring may interact with receptor sites, modulating their function. The thioether linkage can facilitate the compound’s binding to sulfur-containing biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-yl)thio]-1-(4-piperidinyl)-ethanone Hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-yl)thio]-1-(4-pyrrolidinyl)-ethanone Hydrochloride: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in 2-[(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-yl)thio]-1-(4-morpholinyl)-ethanone Hydrochloride imparts unique chemical and biological properties, making it distinct from its analogs. The morpholine ring can enhance the compound’s solubility and binding affinity to certain biological targets.
Propiedades
IUPAC Name |
2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylsulfanyl)-1-morpholin-4-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.ClH/c17-12(16-5-7-18-8-6-16)9-19-13-14-10-3-1-2-4-11(10)15-13;/h10-11H,1-9H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWQTOGMAJTVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)SCC(=O)N3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B4013730.png)


![2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4013750.png)




![ethyl 2-{[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4013801.png)
![2-chloro-N-[(4-chlorophenyl)-phenylmethyl]-4,5-difluorobenzamide](/img/structure/B4013809.png)
![5-(Furan-2-yl)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B4013817.png)

![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B4013834.png)

